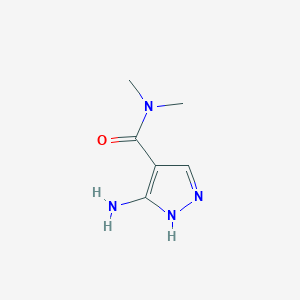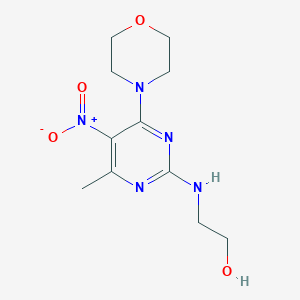
4-bromo-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BMT-047, and it belongs to the class of benzamide derivatives. The molecular formula of BMT-047 is C16H21BrN2O4, and its molecular weight is 400.25 g/mol. In
Scientific Research Applications
Synthesis and Biological Activity
- Research has explored the synthesis of various nucleoside and nucleotide derivatives, focusing on their antiviral and cytostatic activity in cell culture. This includes the synthesis of derivatives like 4-O-benzylpyrazofurin and 1-methylpyrazofurin, with studies showing that some compounds exhibit significant inhibitory effects on the growth of certain leukemias and carcinoma cells in vitro (Petrie et al., 1986).
Spectral, Electrochemical, and Magnetic Properties
- Research into new unsymmetrical binucleating ligands and their copper(II) complexes has been conducted, focusing on their spectral, electrochemical, and magnetic behaviors. These studies are important for understanding the steric and electronic effects in such compounds (Amudha, Thirumavalavan & Kandaswamy, 1999).
Practical Synthesis of Antagonists
- A practical method for synthesizing an orally active CCR5 antagonist has been developed, showcasing the process of synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).
Hydroxamic Acids as Defence Chemicals
- Hydroxamic acids, such as 4-hydroxy-1,4-benzoxazin-3-ones, have been studied extensively for their role in the defense of cereals against various threats. This research is crucial for enhancing plant resistance and agricultural productivity (Niemeyer, 1988).
Antidopaminergic Properties
- Studies on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have been conducted to understand their antidopaminergic properties, with potential implications in antipsychotic drug development (Högberg et al., 1990).
Palladium-Catalyzed Cyclization
- Research on palladium-catalyzed cyclization of bromoallenes and propargyl chlorides to create functionalized tetrahydrofuran is significant for synthesizing biologically active marine natural products (Inuki et al., 2009, 2010).
Zinc Phthalocyanine for Photodynamic Therapy
- The synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, suitable for photodynamic therapy applications in cancer treatment, have been explored (Pişkin, Canpolat & Öztürk, 2020).
Antioxidant Effect of Bromophenols
- Studies on bromophenols from red algae, examining their antioxidant effects, are crucial for understanding their potential therapeutic applications (Olsen et al., 2013).
properties
IUPAC Name |
4-bromo-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-3-1-11(2-4-12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMNIAMCWYYCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)





![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)